molecular formula C21H18O B13990184 Benz[a]anthracene-5-methanol, 7,12-dimethyl- CAS No. 34698-68-5

Benz[a]anthracene-5-methanol, 7,12-dimethyl-

Cat. No.: B13990184
CAS No.: 34698-68-5
M. Wt: 286.4 g/mol
InChI Key: RRHBLJOZQYJMCR-UHFFFAOYSA-N
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Description

Benz[a]anthracene-5-methanol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon. It is a derivative of benz[a]anthracene, characterized by the presence of methanol and two methyl groups at the 7 and 12 positions. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and other biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[a]anthracene-5-methanol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracene-5-methanol, 7,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz[a]anthracene-5-methanol, 7,12-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound to study:

Mechanism of Action

The carcinogenic effects of Benz[a]anthracene-5-methanol, 7,12-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include the cytochrome P450 enzymes, which facilitate its metabolic activation .

Comparison with Similar Compounds

Similar Compounds

  • Benz[a]anthracene
  • Benzo[a]pyrene
  • Chrysene

Uniqueness

Benz[a]anthracene-5-methanol, 7,12-dimethyl- is unique due to the presence of methanol and two methyl groups, which influence its chemical reactivity and biological activity. Compared to other polycyclic aromatic hydrocarbons, it has distinct metabolic pathways and forms specific DNA adducts that are crucial for studying carcinogenesis .

Properties

CAS No.

34698-68-5

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

(7,12-dimethylbenzo[a]anthracen-5-yl)methanol

InChI

InChI=1S/C21H18O/c1-13-16-7-3-4-8-17(16)14(2)21-19-10-6-5-9-18(19)15(12-22)11-20(13)21/h3-11,22H,12H2,1-2H3

InChI Key

RRHBLJOZQYJMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)CO

Origin of Product

United States

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